Doxiproct

Description

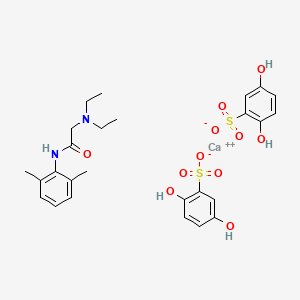

Doxiproct is a multicomponent pharmaceutical agent primarily composed of calcium dobesilate and lidocaine, formulated for topical or systemic use in managing hemorrhoidal disease, chronic venous insufficiency, and microvascular disorders .

Properties

CAS No. |

76404-11-0 |

|---|---|

Molecular Formula |

C26H32CaN2O11S2 |

Molecular Weight |

652.8 g/mol |

IUPAC Name |

calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate |

InChI |

InChI=1S/C14H22N2O.2C6H6O5S.Ca/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;+2/p-2 |

InChI Key |

GOBVLJWTNXXFIZ-UHFFFAOYSA-L |

SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |

Synonyms |

Doxiproct |

Origin of Product |

United States |

Scientific Research Applications

Clinical Applications

Doxiproct is primarily indicated for:

- Treatment of Hemorrhoids : It is effective in managing both internal and external hemorrhoids, providing symptomatic relief from pain, itching, and inflammation.

- Post-Surgical Care : Patients undergoing surgical procedures for hemorrhoids may benefit from this compound to manage postoperative discomfort.

- Anal Fissures : The compound can also be used to treat anal fissures due to its soothing properties.

Efficacy Studies

A variety of studies have assessed the efficacy of this compound in clinical settings:

Safety Profile

The safety profile of this compound has been evaluated in multiple studies:

- Common side effects include local irritation and allergic reactions, which are generally mild.

- Serious adverse effects are rare but may occur; thus, patient monitoring is recommended during treatment.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A 45-year-old male with grade II hemorrhoids treated with this compound reported complete symptom resolution within two weeks.

- Case Study 2 : A 30-year-old female post-hemorrhoidectomy experienced reduced postoperative pain when using this compound as part of her recovery regimen.

Comparison with Similar Compounds

Key Differences:

- Efficacy : this compound demonstrated faster symptom relief (48 hours vs. days) due to lidocaine’s analgesic effect, achieving 94% pain reduction and 97% inflammation resolution over four weeks . Doxium® requires longer treatment periods for comparable outcomes.

- Safety : Both share similar side effect profiles, but this compound’s lidocaine component may increase local tolerance issues (e.g., transient burning) .

Table 1: this compound vs. Doxium®

| Parameter | This compound | Doxium® |

|---|---|---|

| Active Ingredients | Calcium dobesilate + lidocaine | Calcium dobesilate |

| Dosage Frequency | 6x/day | 3x/day |

| Time to Symptom Relief | 48 hours | 5–7 days |

| Pain Reduction (4 weeks) | 94% | ~85–90% (extrapolated) |

| Key Advantage | Rapid analgesia + microvascular repair | Lower dosing frequency |

This compound vs. This compound® Plus (Enhanced Formulation)

This compound® Plus adds dexamethasone acetate (0.25 mg/g) to the base formulation, enhancing anti-inflammatory and immunosuppressive effects (Table 2).

Key Differences:

Table 2: this compound vs. This compound® Plus

| Parameter | This compound | This compound® Plus |

|---|---|---|

| Added Components | Lidocaine | Lidocaine + dexamethasone |

| Primary Use | Grades 1–2 hemorrhoids | Grades 3–4, post-surgical care |

| Anti-inflammatory Effect | Moderate (calcium dobesilate) | High (dexamethasone) |

| Application Frequency | 2–3x/day | 2–3x/day |

Functional Comparison with Other Therapeutic Classes

Lidocaine vs. Alternative Local Anesthetics

Calcium Dobesilate vs. Venoactive Agents

- Diosmin: A flavonoid improving venous tone but requiring prolonged use (weeks) for efficacy. Unlike calcium dobesilate, it lacks direct analgesic properties .

Preparation Methods

Calcium Dobesilate Synthesis

Calcium dobesilate, the primary active component, is synthesized via sulfonation and neutralization reactions. The most industrially scalable method involves:

Key Steps:

-

Sulfonation of Hydroquinone :

Hydroquinone reacts with concentrated sulfuric acid under controlled conditions to form 2,5-dihydroxybenzenesulfonic acid.Reaction conditions:

-

Neutralization with Calcium Carbonate :

The sulfonic acid intermediate is neutralized with calcium carbonate to yield calcium dobesilate hydrate:Critical parameters:

Table 1: Optimization of Calcium Dobesilate Synthesis

Lidocaine Hydrochloride Preparation

Lidocaine, a local anesthetic, is synthesized via a two-step process:

Dexamethasone Synthesis

Dexamethasone, a potent glucocorticoid, is produced through microbial hydroxylation of cortisone derivatives followed by fluorination at the C-9 position.

Formulation of Doxiproct Ointment

Excipient Selection and Mixing

This compound ointment is a water-in-oil emulsion incorporating:

-

Lipophilic base : White petrolatum (60–70%)

-

Emulsifiers : Glyceryl monostearate (5–8%)

Table 2: Composition of this compound Ointment

| Component | Concentration (%) | Function |

|---|---|---|

| Calcium dobesilate | 4.0 | Reduces capillary permeability |

| Lidocaine hydrochloride | 2.0 | Local anesthesia |

| Dexamethasone | 0.1 | Anti-inflammatory action |

| White petrolatum | 65.0 | Ointment base |

| Propylene glycol | 4.0 | Humectant and stabilizer |

Manufacturing Process

-

Drug Loading :

-

Homogenization :

-

Packaging :

Quality Control and Stability Testing

Analytical Methods

-

HPLC Analysis :

Table 3: Acceptance Criteria for this compound Ointment

| Parameter | Specification |

|---|---|

| Assay (calcium dobesilate) | 95–105% of label claim |

| Lidocaine content | 90–110% of label claim |

| Microbial limits | <100 CFU/g |

Industrial-Scale Challenges and Solutions

-

Crystallization Control :

-

Dexamethasone Stability :

-

Phase Separation :

Comparative Analysis of Preparation Methods

Table 4: Methodologies for Calcium Dobesilate Synthesis

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action for Doxiproct in preclinical models?

- Methodological Guidance : Conduct in vitro binding assays (e.g., receptor affinity studies) and in vivo pharmacodynamic evaluations in rodent models. Use quantitative PCR or Western blotting to identify downstream molecular pathways. Prioritize studies comparing this compound’s efficacy against placebo controls in inflammation or pain models .

- Data Considerations : Include dose-response curves and IC50 values for receptor interactions. Validate findings using knockout animal models to confirm target specificity.

Q. How to design a robust clinical trial for evaluating this compound’s efficacy in hemorrhoid treatment?

- Methodological Guidance : Apply the PICOT framework :

- P (Population): Adults with Grade II-III hemorrhoids.

- I (Intervention): this compound rectal ointment (specify dosage regimen).

- C (Comparison): Standard corticosteroid-based treatments.

- O (Outcome): Reduction in pain scores (VAS scale) and inflammation biomarkers (e.g., CRP).

- T (Time): 4-week follow-up.

Use randomized controlled trials (RCTs) with double-blinding to minimize bias .

Q. What are the validated biomarkers for assessing this compound’s anti-inflammatory effects?

- Methodological Guidance : Measure serum cytokines (IL-6, TNF-α) and histopathological changes in biopsy samples. Pair these with patient-reported outcomes (e.g., symptom diaries). Ensure assays are standardized across laboratories to enhance reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?

- Methodological Guidance : Perform subgroup analysis stratified by age, comorbidities, or genetic polymorphisms (e.g., CYP450 enzymes affecting drug metabolism). Use multivariate regression to identify confounding variables. Meta-analyses of existing RCTs can clarify inconsistencies, but assess study quality via tools like GRADE criteria .

- Example Table :

| Study ID | Population | Efficacy (Δ Pain Score) | Confounders Adjusted |

|---|---|---|---|

| RCT-001 | Adults, no comorbidities | -3.2 (p<0.01) | Age, BMI |

| RCT-002 | Elderly, diabetes | -1.8 (p=0.07) | HbA1c, renal function |

Q. What experimental models best replicate this compound’s pharmacokinetic profile in humans?

- Methodological Guidance : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption in rectal tissue. Validate with ex vivo permeation studies using human mucosal membranes. Compare results to animal models (e.g., rabbits) to assess translatability .

Q. How to address challenges in formulating this compound for enhanced stability and bioavailability?

- Methodological Guidance : Optimize excipient ratios (e.g., emulsifiers, preservatives) via Design of Experiments (DoE) . Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Characterize drug release profiles using Franz diffusion cells .

Q. What are the long-term safety implications of this compound’s corticosteroid component?

- Methodological Guidance : Retrospective cohort studies tracking adverse events (e.g., skin atrophy, adrenal suppression) over ≥12 months. Use propensity score matching to control for baseline risk factors. Pair with in vitro assays assessing glucocorticoid receptor activation .

Methodological Pitfalls to Avoid

- Overgeneralization : Avoid questions like “Is this compound effective?”; instead, specify mechanisms, populations, or comparators .

- Data Reproducibility : Ensure raw data and analytical code are archived in repositories like Figshare or Zenodo, adhering to FAIR principles .

- Ethical Compliance : For human studies, document informed consent processes and IRB approvals. Include data anonymization protocols in your DMP (Data Management Plan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.